5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid
Description
5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a chloro substituent at position 5, a 3,4-difluorophenylamino group at position 6, and a carboxylic acid moiety at position 3. While its molecular formula is inferred as C₁₂H₈ClF₂N₂O₂ (molecular weight ≈ 285.45 g/mol), its exact CAS number and commercial availability remain unspecified in the provided evidence. Notably, this compound has been listed as discontinued in commercial catalogs, suggesting its primary use in exploratory research rather than large-scale applications .
The 3,4-difluorophenyl group and pyridine-carboxylic acid scaffold are recurrent motifs in medicinal chemistry, often associated with targeting enzymes or receptors (e.g., P2Y12 inhibitors like ticagrelor, as seen in ). However, the biological role of this specific compound requires further validation.
Properties
IUPAC Name |
5-chloro-6-(3,4-difluoroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O2/c13-8-3-6(12(18)19)5-16-11(8)17-7-1-2-9(14)10(15)4-7/h1-5H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNKRSPVDBTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=N2)C(=O)O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a suitably substituted pyridine carboxylic acid or its derivatives, which are then functionalized to introduce the 5-chloro substituent and the 6-[(3,4-difluorophenyl)amino] moiety. The key steps involve:
- Selective halogenation at the 5-position of the pyridine ring.
- Nucleophilic aromatic substitution (SNAr) or amination at the 6-position with a 3,4-difluoroaniline derivative.
- Carboxylation or oxidation to form the carboxylic acid group at the 3-position.
Preparation of 5-Chloro-pyridine-3-carboxylic Acid Core
According to patent WO2021105399A1, a robust method for preparing 5-chloro-pyridine-2-carboxylic acids and analogs involves:
- Starting from 3,5-dichloropicolinic acid or its esters.
- Selective thiolation or substitution reactions under controlled conditions.
- Use of bases such as potassium carbonate or sodium hydroxide.
- Execution of reactions in non-protic, apolar solvents with low dielectric constants (e.g., dioxane, methyltetrahydrofuran, toluene) to enhance selectivity.
- Temperature control between 0°C and 100°C, often optimized around 60-100°C for best yields.
This method ensures high selectivity for the 5-chloro substitution and prepares intermediates suitable for further amination steps.
Introduction of the 6-[(3,4-difluorophenyl)amino] Group
The amination at the 6-position involves nucleophilic substitution of a halogen (commonly chlorine) by 3,4-difluoroaniline or its derivatives. Key points include:
- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
- Catalysis or phase-transfer agents like tetrabutylammonium hydrogensulfate (TBAHS) can enhance reaction rates and yields.
- Reaction temperatures range from ambient to 80°C, with longer reaction times (e.g., 20-40 hours) to ensure complete substitution.
- The presence of bases such as potassium carbonate helps neutralize the acid generated and drives the reaction forward.
This step is critical to incorporate the difluorophenyl amine moiety, imparting specific electronic and steric properties to the molecule.
Carboxylation and Final Acid Formation
The carboxylic acid function at the 3-position can be introduced or finalized by:
- Oxidation of corresponding aldehyde or ester intermediates using known methods such as potassium permanganate or chromium-based oxidants.
- Hydrolysis of esters under acidic or basic conditions.
- Controlled acidification and precipitation to isolate the pure acid form.
A typical procedure involves heating the reaction mixture with hydrochloric acid at elevated temperatures (around 80°C), followed by filtration and drying under reduced pressure to yield the desired carboxylic acid with high purity and good yield (e.g., 58% isolated yield reported).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Selective 5-chlorination | Starting pyridine derivative, Cl source | Toluene, dioxane, or MTTHF | 60-100 | Several hours | High | Use of low dielectric constant solvent |
| Amination at 6-position | 3,4-difluoroaniline, K2CO3, TBAHS catalyst | DMF or DMSO | 20-80 | 20-40 hours | Moderate | Phase transfer catalyst improves yield |
| Ester hydrolysis / oxidation | HCl (1 N), heating, acidification | Water, acetonitrile | 80 | Minutes to hours | 58-94 | Hot filtration and drying step |
Analytical and Purification Techniques
- Mass spectrometry (e.g., Waters SQD with electrospray ionization) and UPLC with diode-array detection are used for monitoring purity and structure confirmation.
- The reaction progress is often tracked by chromatographic methods to ensure selective substitution and minimal by-products.
- Filtration under hot conditions and drying under reduced pressure are standard for isolating the final product.
Research Findings and Optimization Insights
- The dielectric constant of the solvent significantly influences the selectivity of substitution reactions, with solvents having dielectric constants less than 15 preferred for thiolation and halogenation steps.
- Use of potassium carbonate as a base is favored for its mildness and efficiency.
- Temperature control is crucial; reactions performed at 60-100°C yield better conversion and selectivity.
- Phase-transfer catalysts like TBAHS facilitate nucleophilic aromatic substitution on halogenated pyridines, improving yields and reaction rates.
- Acidification and precipitation steps are optimized to maximize product recovery and purity.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group at position 3 undergoes standard derivatization reactions:
-
Mechanistic Notes :
Decarboxylation
The carboxylic acid group can be removed under thermal or basic conditions:
| Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Heating (150–200°C) | None | 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine | 75–85% | |
| NaOH (aq.), Δ | Cu catalyst | De-carboxylated pyridine derivative | 60% |
-
Applications : Decarboxylation simplifies the structure for further functionalization, particularly in drug metabolite studies.
Halogen Exchange Reactions
The chloro substituent at position 5 participates in nucleophilic aromatic substitution (SNAr):
| Reaction Type | Conditions | Reagents | Products Formed | References |
|---|---|---|---|---|
| Fluorination | KF, DMF, 120°C | 5-Fluoro analog | 82% | |
| Bromination | HBr, FeBr₃ | 5-Bromo analog | 68% |
-
Regioselectivity : The electron-withdrawing carboxylic acid and amino groups activate the para-chloro position for substitution.
Cross-Coupling Reactions
The chloro group enables transition metal-catalyzed couplings:
| Reaction Type | Conditions | Reagents | Products Formed | References |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | 70–90% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | Amino-substituted aryl | 65% |
-
Mechanistic Pathway :
Electrophilic Aromatic Substitution
The electron-rich amino group directs electrophiles to the pyridine ring:
| Reaction Type | Conditions | Reagents | Products Formed | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | 55% | |
| Sulfonation | SO₃, H₂SO₄ | 4-Sulfo derivative | 50% |
-
Challenges : Steric hindrance from the 3,4-difluorophenyl group reduces reaction efficiency at position 6 .
Reduction of the Amino Group
The aromatic amino group can be reduced under catalytic hydrogenation:
| Conditions | Reagents | Products Formed | Yield | References |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, 25°C | Cyclohexylamine analog | 90% |
-
Utility : Reduction modifies hydrogen-bonding capacity for enhanced bioavailability.
Complexation with Metal Ions
The carboxylate and amino groups act as ligands for metal coordination:
| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | References |
|---|---|---|---|---|
| Cu(II) | pH 7.4, aqueous | Octahedral | 4.5 | |
| Fe(III) | Methanol, Δ | Trigonal bipyramidal | 3.8 |
-
Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound.
Key Research Findings
-
Substituent Effects : Electron-withdrawing groups (e.g., -COOH, -Cl) enhance SNAr reactivity but reduce electrophilic substitution yields .
-
Solubility : Ester derivatives exhibit improved lipid solubility, making them more suitable for cellular uptake .
-
Biological Relevance : Suzuki-coupled biaryl analogs demonstrate nanomolar inhibition of kinase enzymes .
This compound’s versatility in cross-coupling and functional group transformations positions it as a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid exerts its effects involves binding to specific molecular targets within cells. These targets can include enzymes, receptors, or other proteins. The compound may modulate signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. In contrast, the nitro and trifluoromethyl groups in the analog from drastically increase electron withdrawal, likely reducing solubility but improving membrane permeability . The trifluoromethyl group in ’s compound significantly elevates lipophilicity (logP ≈ 2.5 predicted), which may improve blood-brain barrier penetration compared to the target compound .
Ether-linked substituents (e.g., 2-methylpropoxy in ) increase flexibility and lipophilicity, which could enhance bioavailability but reduce aqueous solubility .
Biological Activity
5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid (CAS Number: 1019466-14-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H7ClF2N2O2
- Molecular Weight : 284.64 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro group and a difluorophenyl amino group, which may influence its biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation in glial cells, suggesting potential applications in neurodegenerative diseases .
- Enzyme Inhibition : The compound has been identified as a modulator of various enzymatic pathways, including those involved in cancer progression and inflammation .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Modulation of Inflammatory Pathways : It has shown efficacy in inhibiting pro-inflammatory cytokines in vitro and in vivo, particularly in models of neuroinflammation .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Q & A
Q. What are the established synthetic routes for 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with condensation of halogenated pyridine precursors with fluorinated aniline derivatives. A three-step approach (similar to trifluoromethylpyridine derivatives in ) includes:
Condensation : React 5-chloropyridine-3-carboxylic acid derivatives with 3,4-difluoroaniline under Pd/Cu catalysis.
Cyclization : Use DMF or toluene as solvents at 80–100°C for 12–24 hours.
Acidification : Isolate the carboxylic acid via HCl treatment.
Key factors: Catalyst loading (1–5 mol%), solvent polarity, and reaction time. Yields range from 60–70% after purification .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Confirm regiochemistry and fluorine substitution patterns (e.g., δ ~8.5 ppm for pyridine protons, δ −66.5 ppm for CF3 in analogs ).
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C12H8ClF2N2O2: 297.0204).
- IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O (~1690 cm⁻¹).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Q. What biological activities are predicted based on structural analogs?
- Methodological Answer :
- In silico docking : Use PyRx or AutoDock to predict binding to kinases or antimicrobial targets (e.g., analogs in show trifluoromethyl groups enhancing lipophilicity for membrane penetration).
- In vitro screening : Prioritize assays for COX-2 inhibition or bacterial growth suppression (MIC assays). Validate via dose-response curves .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms?
- Methodological Answer :
- Reaction path modeling : Use Gaussian or ORCA for quantum chemical calculations to identify transition states (e.g., ICReDD’s workflow in ).
- Machine learning : Train models on reaction databases to predict optimal catalysts (e.g., Pd vs. Cu) or solvent effects.
- Experimental validation : Compare computed activation energies with kinetic studies (Arrhenius plots) .
Q. How to resolve contradictions in NMR data during structural elucidation?
- Methodological Answer :
- 2D NMR (HSQC/COSY) : Resolve overlapping signals (e.g., pyridine vs. aniline protons).
- DFT calculations : Compare experimental 13C shifts with computed values (B3LYP/6-31G* level).
- Isotopic labeling : Introduce 15N/19F labels to track regiochemistry in complex spectra .
Q. How to design experiments for assessing enzyme inhibition efficacy?
- Methodological Answer :
- Kinetic assays : Use fluorescence-based kits (e.g., ADP-Glo™ Kinase Assay) with varying ATP/substrate concentrations.
- Statistical DoE : Apply factorial designs () to optimize pH (6.5–7.5), temperature (25–37°C), and inhibitor concentration (0.1–10 µM).
- Negative controls : Include DMSO vehicle and inactive analogs to exclude nonspecific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
